molecular formula C10H11ClN2O2 B13951463 2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- CAS No. 52420-34-5

2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy-

Cat. No.: B13951463
CAS No.: 52420-34-5
M. Wt: 226.66 g/mol
InChI Key: PFUFTEPPKUDPAT-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- is a chemical compound with the molecular formula C10H11ClN2O2 It is a derivative of imidazolidinone, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- typically involves the reaction of 4-chloroaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

52420-34-5

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methoxyimidazolidin-2-one

InChI

InChI=1S/C10H11ClN2O2/c1-15-13-7-6-12(10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3

InChI Key

PFUFTEPPKUDPAT-UHFFFAOYSA-N

Canonical SMILES

CON1CCN(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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